molecular formula C12H15BrO B3028393 1-(4-Bromophenyl)cyclohexanol CAS No. 19920-80-0

1-(4-Bromophenyl)cyclohexanol

Cat. No. B3028393
CAS RN: 19920-80-0
M. Wt: 255.15
InChI Key: ZAKQPOVEARBCCH-UHFFFAOYSA-N
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Description

1-(4-Bromophenyl)cyclohexanol is a compound that can be associated with various chemical studies, particularly in the synthesis and characterization of novel molecules. While the provided papers do not directly discuss 1-(4-Bromophenyl)cyclohexanol, they do provide insights into related bromophenol compounds and their synthesis, molecular structure, and properties, which can be extrapolated to understand the compound .

Synthesis Analysis

The synthesis of bromophenol derivatives is a topic of interest in several studies. For instance, a bromophenol compound was isolated from the red alga Symphyocladia latiuscula and characterized based on spectroscopic evidence . Another study involved the synthesis of a racemic compound of a naturally occurring novel cyclohexanonyl bromophenol derivative . These studies indicate that the synthesis of bromophenol derivatives often involves complex organic reactions and careful characterization using spectroscopic methods.

Molecular Structure Analysis

The molecular structure of bromophenol derivatives is crucial for understanding their properties and potential applications. One study synthesized a compound and investigated its structure using X-ray crystallography, revealing that the cyclohexane ring is in a chair conformation and exhibits intermolecular hydrogen bonds . This information is valuable as it suggests that 1-(4-Bromophenyl)cyclohexanol may also exhibit a chair conformation of the cyclohexane ring, which is common in such compounds.

Chemical Reactions Analysis

The reactivity of bromophenol derivatives can be inferred from the studies where these compounds are used as intermediates for further chemical transformations. For example, the synthesis of cardo poly(ether-ester)s involved the use of a diol monomer synthesized from a bis(hydroxyphenyl) cyclohexane derivative . This indicates that bromophenol compounds can participate in various chemical reactions, including esterification and polymerization.

Physical and Chemical Properties Analysis

The physical and chemical properties of bromophenol derivatives are influenced by their molecular structure. The study on the synthesis and characterization of cardo poly(ether-ester)s containing a cyclohexane moiety in the main chain revealed that the introduction of methylene spacer with an ether group into the polymer chain backbone enhances the solubility and thermal stability of the polymers . This suggests that the physical and chemical properties of 1-(4-Bromophenyl)cyclohexanol could be similarly influenced by its functional groups and molecular conformation.

Scientific Research Applications

Carbonic Anhydrase Inhibitory Properties

1-(4-Bromophenyl)cyclohexanol has shown potential in the inhibition of carbonic anhydrase isozymes, which are relevant in the treatment of various medical conditions like glaucoma, epilepsy, gastric and duodenal ulcers, neurological disorders, and osteoporosis. Cyclohexylphenyl methane derivatives, including those with 1-(4-Bromophenyl)cyclohexanol, exhibited promising inhibitory activity on human carbonic anhydrase isozymes (Balaydın, Şentürk, & Menzek, 2012).

NMR Spectroscopy and Quantum-Chemical Calculations

The molecular structure and conformation of cyclohexanol derivatives, including 1-(4-Bromophenyl)cyclohexanol, have been investigated using NMR spectroscopy and quantum-chemical calculations. This research aids in understanding the structural behavior of such compounds under various conditions (Mamedov, Abbasoglu, Bayramov, & Maharramov, 2016).

Crystallographic Studies

1-(4-Bromophenyl)cyclohexanol has been analyzed in various crystallographic studies to understand its molecular and crystal structure. These studies are essential for determining the physical and chemical properties of the compound, which can be crucial for its application in scientific research and pharmaceutical development (Narayana et al., 2013).

Anticancer Potential

Some derivatives of bromophenols, like 1-(4-Bromophenyl)cyclohexanol, have shown significant anticancer activities. These compounds can induce cell cycle arrest and apoptosis in cancer cells, indicating their potential as anticancer drugs (Guo et al., 2018).

Chemical Synthesis and Structural Analysis

Research has been conducted on the synthesis and structural analysis of 1-(4-Bromophenyl)cyclohexanol and its derivatives. This research provides valuable information for the development of new synthetic routes and the understanding of the chemical behavior of these compounds (Mantelingu et al., 2007).

Environmental Studies

The compound has been studied in environmental contexts, such as its interaction with carbon nanotubes and the adsorption of phenolic compounds. This research is crucial for understanding the environmental impact and behavior of such chemicals (Lin & Xingt, 2008).

Safety and Hazards

The safety data sheet for a related compound, cyclohexanol, indicates that it is combustible and harmful if swallowed, in contact with skin, or if inhaled . It can cause skin and eye irritation and may cause respiratory irritation . It is also harmful to aquatic life with long-lasting effects .

Mechanism of Action

Target of Action

1-(4-Bromophenyl)cyclohexanol is a derivative of cyclohexanol . The primary target of cyclohexanol is Alcohol dehydrogenase 1B , an enzyme that plays a crucial role in the metabolism of alcohols in the body.

Mode of Action

Cyclohexanol, a related compound, interacts with its target, alcohol dehydrogenase 1b, to facilitate the conversion of alcohols to aldehydes

Biochemical Pathways

Cyclohexanol, a related compound, is involved in the alcohol metabolism pathway

Pharmacokinetics

The related compound, cyclohexanol, has been studied to some extent . . These properties can significantly impact the bioavailability of a compound, determining how much of the administered dose reaches the systemic circulation.

properties

IUPAC Name

1-(4-bromophenyl)cyclohexan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BrO/c13-11-6-4-10(5-7-11)12(14)8-2-1-3-9-12/h4-7,14H,1-3,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAKQPOVEARBCCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(C2=CC=C(C=C2)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801307754
Record name 1-(4-Bromophenyl)cyclohexanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801307754
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Bromophenyl)cyclohexanol

CAS RN

19920-80-0
Record name 1-(4-Bromophenyl)cyclohexanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19920-80-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(4-Bromophenyl)cyclohexanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801307754
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

4-Bromo-1-iodobenzene (5 g, 17.7 mmol) in tetrahydrofuran (20 mL) at −40° C. was treated dropwise with isopropyl magnesium chloride (2 M solution in tetrahydrofuran, 23 mmol, 11.5 mL) and following addition was stirred 1 hour. Cyclohexanone (1.5 mL, 14.75 mmol) in tetrahydrofuran (5 mL) was added and the solution was allowed to slowly warm to room temperature over 3 hours. Saturated aqueous ammonium chloride solution was added and the mixture was then diluted with ethyl acetate. The aqueous and organic layers were separated and the organic layer was washed with water (1×) and brine (1×). The combined aqueous layers were extracted with ethyl acetate (3×10 mL), the combined organic layers were dried over magnesium sulfate, were filtered, and the solvent was removed in vacuo. The residue was purified by silica gel chromatography (20:1 hexanes-ethyl acetate) to afford 3 g (67% yield) of 1-(4-bromo-phenyl)-cyclohexanol. 13C NMR (100 MHz, CDCl3) □ 148.8, 131.4, 126.8, 120.8, 73.2, 38.9, 25.6, 22.3.
Quantity
5 g
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11.5 mL
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20 mL
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1.5 mL
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5 mL
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0 (± 1) mol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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